molecular formula C10H6Br2 B102958 1,8-Dibromonaphthalene CAS No. 17135-74-9

1,8-Dibromonaphthalene

Cat. No. B102958
CAS RN: 17135-74-9
M. Wt: 285.96 g/mol
InChI Key: DLXBGTIGAIESIG-UHFFFAOYSA-N
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Description

1,8-Dibromonaphthalene is a brominated derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions of the naphthalene ring system. This compound serves as a key intermediate in the synthesis of various organic compounds, including those with applications in materials science, pharmaceuticals, and organic electronics 910.

Synthesis Analysis

The synthesis of 1,8-dibromonaphthalene-derived compounds is a topic of interest in several studies. For instance, the synthesis of 1,8-bis(diphenylmethylium)naphthalenediyl dications from a cyclic ether precursor derived from 1,8-dibromonaphthalene has been reported. This synthesis involves deoxygenation with a silylating reagent under anhydrous conditions . Another study describes the attempted synthesis of 1,8-dicyclooctatetraenylnaphthalene via palladium(0)-catalyzed coupling, which resulted in an unsymmetrical isomer . Additionally, 1,8-dibromonaphthalene has been used as a starting material for the synthesis of substituted 1,8-diarylnaphthalenes through a bis-Suzuki coupling strategy .

Molecular Structure Analysis

The molecular structure of 1,8-dibromonaphthalene and its derivatives has been explored using various analytical techniques. X-ray crystallography has been employed to determine the crystal structure of 1,8-dibromonaphthalene, revealing its monoclinic space group and the presence of disorder in the crystal . The molecular structure of 1,8-diaminonaphthalene, a related compound, has been compared with theoretical analyses at the AM1 level .

Chemical Reactions Analysis

1,8-Dibromonaphthalene participates in a variety of chemical reactions. It has been used as a precursor for oxidative coupling reactions to produce benzidines , and in 1,3-dipolar cycloadditions to synthesize 1,8-bistriazolylnaphthalenes with strained structures . The compound's reactivity has also been harnessed in the synthesis of complex scaffolds in organic chemistry, serving as a versatile building block for the production of molecules with potential applications as medicines, sensors, and dyes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-dibromonaphthalene and its derivatives are influenced by the presence of bromine substituents and the overall molecular geometry. The steric repulsion between bromine atoms can induce a twisted, non-planar structure in the naphthalene core, as observed in the crystal structure refinement of 1,4,5,8-tetrabromonaphthalene9. The electronic properties of the brominated naphthalenes are also of interest, as they can affect the compound's reactivity and its potential applications in various fields 910.

Scientific Research Applications

Crystal Structure and Dynamics

  • Crystal Structure Analysis

    1,8-Dibromonaphthalene has been analyzed for its crystal structure, providing insights into its molecular arrangement and stability. Studies have explored its crystallization behavior in different space groups, revealing the compound's specific molecular dimensions and orientations (Haltiwanger et al., 1984).

  • Molecular Modeling and Dynamics

    Research on 1,8-Dibromonaphthalene derivatives has focused on their molecular motions and lattice stability. These studies contribute to understanding the impact of structural deformation and steric repulsions on molecular dynamics and stability (Thirsk et al., 2002).

Organic Synthesis and Chemical Properties

  • Synthesis of Organic Compounds

    1,8-Dibromonaphthalene serves as a starting material for synthesizing various organic compounds. Research has shown its utility in forming compounds with specific properties, such as stabilized radical cations and specific oxidation potentials (Kuroda et al., 1992).

  • Chemical Reactions and Interactions

    Studies have utilized 1,8-Dibromonaphthalene in reactions leading to the synthesis of complex molecules like benzidines. These findings demonstrate its role in promoting oxidative coupling processes and highlight its application as an organic oxidant (Saitoh et al., 2004).

Optical and Magnetic Resonance Studies

  • Optical Detection and Magnetic Resonance

    The compound has been subject to studies focusing on optical detection and magnetic resonance. These investigations provide valuable information about the excitonic behavior and magnetic field effects on phosphorescence emission in 1,8-Dibromonaphthalene (Vankan et al., 1982).

  • Triplet Exciton Behavior

    Research has been conducted on the triplet exciton behavior in 1,8-Dibromonaphthalene, particularly in terms of its temperature dependence and exciton migration. These studies are crucial for understanding the material's photophysical properties (Schmidberger & Wolf, 1974).

Safety And Hazards

1,8-Dibromonaphthalene causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1,8-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXBGTIGAIESIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347743
Record name 1,8-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibromonaphthalene

CAS RN

17135-74-9
Record name 1,8-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
RL Letsinger, JA Gilpin, WJ Vullo - The Journal of Organic …, 1962 - ACS Publications
V.1,2 1,8-Dilithionaphth aleņe Page 1 672 NOTES vol. 27 Without further purification, this material (72.89 g.) was refluxed in diethylaniline (ca. 250 ml.) for 2 hr. and, on cooling, a solid …
Number of citations: 68 pubs.acs.org
JS Kiely, LL Nelson, P Boudjouk - The Journal of Organic …, 1977 - ACS Publications
1, 8-Dihalonaphthalenes, especially those containing bromine and/or iodine, are important intermediates for the preparation of naphthalene-based heterocycles and other naphthalene …
Number of citations: 17 pubs.acs.org
T Mizuta, T Nakazono, K Miyoshi - Angewandte Chemie, 2002 - Wiley Online Library
Single-atom peri-bridged naphthalenes 1 have a highly strained and potentially useful four-membered ring which readily undergoes a ring-enlargement reaction. The first example of 1 …
Number of citations: 16 onlinelibrary.wiley.com
X Mei, RM Martin, C Wolf - The Journal of Organic Chemistry, 2006 - ACS Publications
An efficient synthetic route to a sterically crowded 1,8-diheteroarylnaphthalene-derived enantioselective fluorosensor that operates in two different detection modes utilizing …
Number of citations: 87 pubs.acs.org
M Kuroda, J Nakayama, M Hoshino, N Furusho… - Tetrahedron, 1993 - Elsevier
Synthesis and Properties of 1,8=Di(2=thienyl)-, l&Bis(5,2’- bithiophene=2=yl)-, 1,8-Bis(5,2’:5’,2”Iterthiophene-2-yl Page 1 Tetrahedron Vol. 49. No. 18, pp. 3135-3748.1993 Printed in …
Number of citations: 79 www.sciencedirect.com
GE Tumambac, C Wolf - The Journal of Organic Chemistry, 2004 - ACS Publications
The syn and anti isomers of axially chiral 1,8-diquinolylnaphthalenes have been synthesized via Pd-catalyzed Stille coupling of 1,8-dibromonaphthalene and 2-alkyl-4-…
Number of citations: 48 pubs.acs.org
J Beckmann, TG Do, S Grabowsky… - Zeitschrift für …, 2013 - Wiley Online Library
The syntheses and full characterizations of the peri‐substituted naphthalenes (Nap) and acenaphthenes (Ace) 1‐Br‐8‐(Ph 2 P)‐Nap (1a) and 5‐Br‐6‐(Ph 2 P)‐Ace (1b), as well as their …
Number of citations: 31 onlinelibrary.wiley.com
AV Gulevskaya, EA Ermolenko - European Journal of Organic …, 2022 - Wiley Online Library
8‐Diarylnaphthalenes are a fascinating example of strained organic molecules that have found many practical applications due to unusual parallel face‐to‐face arrangement of two peri…
G Pieters, V Terrasson, A Gaucher, D Prim, J Marrot - 2010 - Wiley Online Library
The synthesis of substituted 1,8‐diarylnaphthalenes is reported. A bis‐Suzuki coupling strategy starting from 1,8‐dibromonaphthalene provides a useful and general route to the 1,8‐…
RC Haltiwanger, PT Beurskens, JMJ Vankan… - … of crystallographic and …, 1984 - Springer
The crystal structure of 1,5-dibromonaphthalene, C 10 H 6 Br 2 , has been determined from a single crystal x-ray study. The compound crystallizes in the monoclinic space groupC2/c …
Number of citations: 16 link.springer.com

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